molecular formula C4H9I3Pb B14652510 Butyl(triiodo)plumbane CAS No. 43135-81-5

Butyl(triiodo)plumbane

Cat. No.: B14652510
CAS No.: 43135-81-5
M. Wt: 645 g/mol
InChI Key: ORJBTSHPJFGCDD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(triiodo)plumbane, systematically named butyltriiodoplumbane (CAS No. [43135-81-5]), is an organolead compound with the molecular formula C₄H₉PbI₃. It consists of a central lead (Pb) atom bonded to three iodine atoms and one butyl group (C₄H₉). This compound belongs to the broader class of tetraalkyl/arylplumbanes, where lead exhibits a +4 oxidation state. However, detailed experimental data on its physical properties (e.g., melting point, solubility) and industrial uses remain scarce in publicly accessible literature .

Properties

CAS No.

43135-81-5

Molecular Formula

C4H9I3Pb

Molecular Weight

645 g/mol

IUPAC Name

butyl(triiodo)plumbane

InChI

InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

ORJBTSHPJFGCDD-UHFFFAOYSA-K

Canonical SMILES

CCCC[Pb](I)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl(triiodo)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Lead(IV) iodide and other lead(IV) compounds.

    Reduction: Lead(II) iodide and other lead(II) compounds.

    Substitution: Various organolead halides depending on the substituent used.

Scientific Research Applications

Butyl(triiodo)plumbane has several applications in scientific research:

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.

    Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.

Mechanism of Action

The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyl(triiodo)plumbane shares structural and functional similarities with other trihaloplumbanes and alkyl/aryl-substituted lead compounds. Below is a comparative analysis based on substituent groups, molecular formulas, and inferred reactivity:

Table 1: Structural and Substituent Comparison

Compound Name CAS No. Molecular Formula Substituents Notes
This compound [43135-81-5] C₄H₉PbI₃ Butyl, 3×Iodine High iodine content may enhance polarizability and nucleophilic displacement potential .
Iodo(triphenyl)plumbane [894-07-5] (C₆H₅)₃PbI Triphenyl, 1×Iodine Aromatic groups increase steric hindrance, reducing reactivity compared to aliphatic analogs .
Bromo(tributyl)plumbane [128470-77-9] (C₄H₉)₃PbBr Tributyl, 1×Bromine Bromine’s lower electronegativity vs. iodine may reduce leaving-group efficiency .
Chloro(triethyl)plumbane [1067-14-7] (C₂H₅)₃PbCl Triethyl, 1×Chlorine Smaller substituents (ethyl vs. butyl) could improve volatility .
Trimethyl(trifluoromethyl)plumbane [646-62-8] C₄H₉F₃Pb Trimethyl, 1×Trifluoromethyl Electron-withdrawing CF₃ group increases Lewis acidity .
Tetraethyl Lead [78-00-2] (C₂H₅)₄Pb Tetraethyl Historically used as an antiknock agent; banned due to toxicity .

Key Comparative Insights:

Halogen Influence :

  • Iodine’s large atomic radius and low electronegativity in this compound may facilitate nucleophilic substitution reactions compared to bromine or chlorine analogs (e.g., bromo(tributyl)plumbane) .
  • Chloro(triethyl)plumbane ([1067-14-7]) is likely more volatile due to smaller alkyl groups, whereas this compound’s bulkier structure may limit vapor pressure .

Butyl groups in this compound balance lipophilicity and steric demand, making it a candidate for intermediate roles in organometallic synthesis .

Toxicity and Stability: Tetraalkyl lead compounds (e.g., tetraethyl lead) are notoriously toxic and environmentally persistent. This compound’s iodine substituents may offer pathways for degradation via iodide displacement, though this remains speculative without experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.